molecular formula C7H11N3O2 B15256125 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B15256125
M. Wt: 169.18 g/mol
InChI Key: OTTIYQKNLOFVIS-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring attached to a propanoic acid backbone

Preparation Methods

The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 2-amino-2-methylpropanoic acid with a pyrazole derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or pyrazole groups are replaced by other functional groups. Common reagents include halides and alkylating agents.

    Condensation: This reaction involves the combination of the compound with other molecules to form larger structures, often facilitated by acidic or basic catalysts.

Scientific Research Applications

2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-2-methyl-3-(1H-imidazol-1-yl)propanoic acid: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.

    2-Amino-2-methyl-3-(1H-triazol-1-yl)propanoic acid:

    2-Amino-2-methyl-3-(1H-pyrrol-1-yl)propanoic acid: This compound contains a pyrrole ring, which affects its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-amino-2-methyl-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(8,6(11)12)5-10-4-2-3-9-10/h2-4H,5,8H2,1H3,(H,11,12)

InChI Key

OTTIYQKNLOFVIS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)O)N

Origin of Product

United States

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